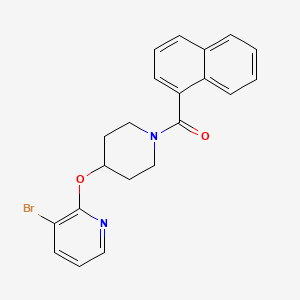

![molecular formula C20H23N3O4S2 B2491292 Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate CAS No. 877653-80-0](/img/structure/B2491292.png)

Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

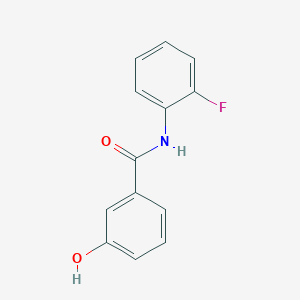

Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate is a compound of interest due to its complex molecular structure, which incorporates elements such as a thieno[3,2-d]pyrimidin-2-yl)thio group, suggesting potential pharmacological or material applications.

Synthesis Analysis

The synthesis of complex molecules similar to this compound often involves multi-step reactions, starting from simpler precursors like ethyl acetate and various amine derivatives. For example, compounds with a thieno[2,3-d]pyrimidine scaffold are synthesized through condensation reactions involving cyanothioacetamide and chloroacetate esters, followed by cyclization (Hossan et al., 2012).

Molecular Structure Analysis

Molecular structure analysis, through techniques such as X-ray crystallography, provides insights into the arrangement of atoms within a molecule and its electronic structure, which is crucial for understanding its chemical reactivity and physical properties. For closely related compounds, X-ray crystallography has revealed detailed structural features, including bond lengths, angles, and conformational aspects (Cai et al., 2006).

Chemical Reactions and Properties

Compounds with a thieno[3,2-d]pyrimidin scaffold participate in various chemical reactions, reflecting their reactivity towards nucleophiles, electrophiles, and ability to undergo cyclization and substitution reactions. These reactions are pivotal for modifying the compound for specific applications or synthesizing derivatives with enhanced properties (Kostenko et al., 2008).

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Reactivity

Ultrasonic-Assisted Synthesis : Ultrasonic-assisted synthesis has been employed for the efficient preparation of dihydropyrimidinone derivatives, which are key intermediates in the synthesis of thiazolo[3,2-a]pyrimidine derivatives. This method offers excellent yields in short reaction times at room temperature, which may be relevant for the synthesis of compounds similar to Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate (Darehkordi & Ghazi, 2015).

Anti-HIV Activity : Derivatives of pyrimidin-4(3H)-one, with structural similarities to the compound , have shown virus-inhibiting properties, particularly against type 1 human immunodeficiency virus (HIV-1), suggesting potential research applications in the development of antiviral agents (Novikov, Ozerov, Sim, & Buckheit, 2004).

Antitumor Activity : Synthesis and evaluation of new thieno[3,2-d]pyrimidine derivatives have indicated potent anticancer activity against various human cancer cell lines, highlighting the potential of similar compounds in oncological research (Hafez & El-Gazzar, 2017).

Reactivity and Derivative Formation : Research into the reactivity of 3-amino-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones with various reagents has provided insights into the synthesis of tricyclic compounds containing aliphatic, aromatic, or heteroaromatic fragments. Such studies contribute to the broader understanding of how derivatives of complex molecules like this compound can be synthesized and modified (Kostenko et al., 2007).

Eigenschaften

IUPAC Name |

ethyl 2-[[2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S2/c1-4-27-17(25)10-21-16(24)11-29-20-22-15-5-6-28-18(15)19(26)23(20)14-8-12(2)7-13(3)9-14/h7-9H,4-6,10-11H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTGKWZZOPTALZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)SCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

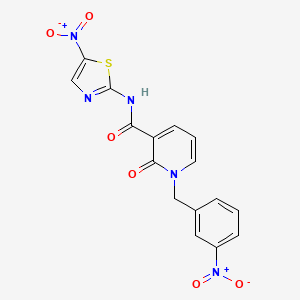

![1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2491210.png)

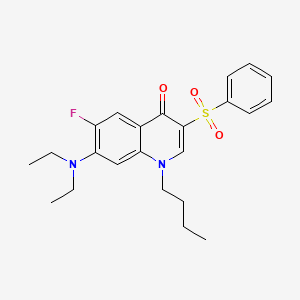

![ethyl 4-[5-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2491214.png)

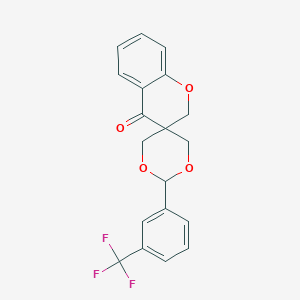

![2-{[5-(5-chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2491216.png)

![Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate](/img/structure/B2491218.png)

![3-cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491223.png)

![Diethyl 2-[(8-quinolinylamino)methylene]malonate](/img/structure/B2491224.png)

![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2491230.png)

![2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone](/img/structure/B2491232.png)